3,4-dichloro-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide
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Overview
Description
3,4-Dichloro-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide typically involves multiple steps, including the introduction of the sulfonamide group and the methoxy substituents. One common method involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 4-methoxybenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dichloro-2-formyl-N-(4-methoxybenzyl)benzenesulfonamide, while reduction of the sulfonamide group can produce 3,4-dichloro-2-methoxy-N-(4-methoxybenzyl)aniline.
Scientific Research Applications
3,4-Dichloro-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,4-dichloro-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved can vary based on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide
- 3,4-Dichloro-2-methoxy-N-(4-ethylbenzyl)benzenesulfonamide
- 3,4-Dichloro-2-methoxy-N-(4-hydroxybenzyl)benzenesulfonamide
Uniqueness
3,4-Dichloro-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
3,4-dichloro-2-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO4S/c1-21-11-5-3-10(4-6-11)9-18-23(19,20)13-8-7-12(16)14(17)15(13)22-2/h3-8,18H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLRAYFFOBZLHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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